2-Methylcholine
Overview
Description
2-Methylcholine, also known as Methacholine, is a parasympathomimetic bronchoconstrictor used to diagnose bronchial hyperreactivity in subjects who do not have clinically apparent asthma . It is a non-specific cholinergic agonist that acts through muscarinic receptors in the lungs to induce bronchoconstriction .
Synthesis Analysis
Methacholine chloride, a synthetic analogue of the neurotransmitter acetylcholine, is used as a parasympathomimetic bronchoconstrictor agent. It is dissolved in 0.9% sodium chloride for use. Methacholine hydrolysis yields β-methylcholine and acetic acid .Molecular Structure Analysis
The molecular formula of 2-Methylcholine is C6H16NO . Its average mass is 118.197 Da and its monoisotopic mass is 118.122643 Da .Chemical Reactions Analysis
Choline is an essential human nutrient that is particularly important for proliferating cells, and altered choline metabolism has been associated with cancer transformation . In the liver, choline is an important source of methyl groups: choline is oxidized to betaine, which donates one methyl group to the methionine cycle in a reaction catalyzed by betaine-homocysteine methyl transferase (BHMT), thus supporting a variety of methylation reactions .Physical And Chemical Properties Analysis
The molecular formula of 2-Methylcholine is C6H16NO . Its average mass is 118.197 Da and its monoisotopic mass is 118.122643 Da .Scientific Research Applications
Eccrine Sweat Gland Responsiveness
2-Methylcholine (MCh) has been used in research exploring eccrine sweat gland responses. A study by Kenney and Fowler (1988) investigated eccrine sweat gland responsiveness to methylcholine in different age groups, providing insights into the effects of aging on sweat gland function and the potential diagnostic use of methylcholine in dermatological and aging research (Kenney & Fowler, 1988).
Influence on Physical Exercise
Research by Roef and Vogel (2010) examined the impact of physical exercise on [18F]methylcholine uptake in muscles. Their study highlighted the significant increase in methylcholine uptake following strenuous exercise, suggesting potential applications in sports medicine and muscle physiology studies (Roef & Vogel, 2010).
Role in Phospholipid Formation
Chojnacki and Ansell (1967) conducted research on the incorporation of unnatural bases like 2-methylcholine into tissue lipids, shedding light on the biosynthesis of phospholipids and their functional roles in various tissues. This has implications for understanding cell membrane dynamics and metabolic pathways (Chojnacki & Ansell, 1967).
Autonomic Pharmacology Studies
Methylcholine has been utilized in autonomic pharmacology to study its effects on the gall bladder and other organs, as shown in a study by Myerson et al. (1938). This research is significant in understanding the autonomic nervous system's regulation of organ functions (Myerson, Loman, Rinkel, & Lesses, 1938).
Vascular Effects in Pregnancy
A study by Morton et al. (2015) explored the vasodilator effects of tanshinone IIA and its derivative methylcholine in pregnancy, indicating the potential therapeutic use of methylcholine in managing hypertensive pregnancies and understanding vascular dynamics during pregnancy (Morton et al., 2015).
Safety And Hazards
Methacholine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It carries a risk of severe bronchoconstriction, especially in patients with pre-existing reduced pulmonary function, clinically apparent asthma or wheezing, or other health conditions such as uncontrolled hypertension, aortic aneurysm, or history of myocardial infarction or stroke .
properties
IUPAC Name |
2-hydroxypropyl(trimethyl)azanium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16NO/c1-6(8)5-7(2,3)4/h6,8H,5H2,1-4H3/q+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPKKMFOXWKNEEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C[N+](C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16NO+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
2382-43-6 (chloride), 62314-25-4 (formate salt), 70624-15-6 (cyanoacetic acid (1:1)salt) | |
Record name | beta-Methylcholine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007562870 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90864092 | |
Record name | 2-Hydroxy-N,N,N-trimethylpropan-1-aminium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90864092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylcholine | |
CAS RN |
7562-87-0 | |
Record name | β-Methylcholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7562-87-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | beta-Methylcholine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007562870 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2-hydroxypropyl)trimethylammonium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.598 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | .BETA.-METHYLCHOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/842Q90137O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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